Phenylhydroquinone

Description

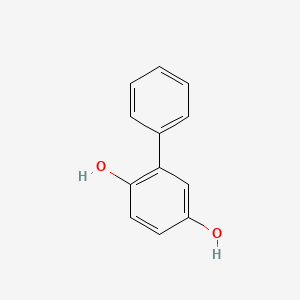

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKKZXWDBOGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051553 | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-21-6 | |

| Record name | Phenylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Classification of Phenylhydroquinone

Phenylhydroquinone (B131500) is systematically known in the scientific community by its IUPAC name, 2-phenylbenzene-1,4-diol. nih.gov It is classified as a phenol (B47542), a class of organic compounds characterized by a hydroxyl (-OH) group attached to an aromatic hydrocarbon group. nih.gov More specifically, it is a derivative of both biphenyl (B1667301) and hydroquinone (B1673460).

The compound is identified by several key identifiers in chemical databases and literature, which are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-phenylbenzene-1,4-diol nih.gov |

| CAS Number | 1079-21-6 nih.gov |

| Molecular Formula | C12H10O2 nih.govnih.gov |

| Molecular Weight | 186.21 g/mol nih.gov |

It is also referred to by a number of synonyms, including:

2,5-Dihydroxybiphenyl nih.govchemicalbook.com

Biphenyl-2,5-diol nih.govchemicalbook.com

o-Phenylhydroquinone chemicalbook.com

[1,1'-Biphenyl]-2,5-diol nih.gov

Historical Context of Phenylhydroquinone Research

Early research involving biphenyl (B1667301) derivatives can be traced back to the burgeoning field of organic chemistry and the synthetic dye industry in the 19th and early 20th centuries. While the specific discovery of Phenylhydroquinone (B131500) is not prominently documented in easily accessible historical records, early patents related to the preparation of diphenyl derivatives and aralkyl polyhydric phenols from the 1930s suggest that chemists were exploring the synthesis and properties of such compounds. google.com

The impetus for much of the initial and subsequent research into this compound stems from its identification as a major metabolite of o-phenylphenol (OPP), a widely used fungicide and disinfectant. nih.govnih.gov This discovery shifted the focus of research towards understanding the biochemical transformations of OPP in biological systems and the potential implications of its metabolites. Early investigations in this area were centered on the metabolic pathways of OPP in various species, including rats, and identifying the resulting products, with this compound emerging as a key compound of interest. nih.gov

Current State and Significance of Phenylhydroquinone Research

Traditional Synthetic Routes for this compound

Traditional methods for synthesizing this compound often rely on established, multi-step organic reactions that build the core biphenyl structure through carbon-carbon bond formation.

Reaction of Benzenediazonium (B1195382) Compounds with Hydroquinone (B1673460)

A well-established route to this compound involves the reaction of a benzenediazonium compound with hydroquinone. researchgate.net This reaction, a variation of the Gomberg-Bachmann reaction, utilizes the diazonium salt as an arylating agent. The process typically involves reacting a mixture of the benzenediazonium compound, hydroquinone, and water. researchgate.netresearchgate.net

A critical parameter in this synthesis is the control of pH. The reaction is typically maintained within a pH range of approximately 3 to 9 to favor the desired C-C bond formation and produce this compound, while minimizing side reactions. researchgate.net If the conditions are not carefully controlled, a major side product can be the ether, p-phenoxyphenol. researchgate.net The reaction mechanism involves the generation of a phenyl radical from the diazonium salt, which then attacks the hydroquinone ring.

Key reaction conditions are outlined in the table below based on patented procedures. researchgate.net

| Parameter | Preferred Condition | Notes |

| Temperature | 0°C to 200°C | Reaction temperature can be varied. |

| pH | 3 to 9 | Preferably maintained between 5 and 7. researchgate.net |

| Reactant Ratio | ~2:1 | A mole ratio of hydroquinone to benzenediazonium compound of about 2:1 is preferred. researchgate.net |

| Solvent System | Water and a water-immiscible solvent | Water is necessary for the reaction, and the organic solvent helps dissolve the product. researchgate.net |

This method provides a direct pathway to introduce a phenyl group onto the hydroquinone backbone, leveraging the versatile chemistry of diazonium salts. rsc.orgmdpi.com

Synthesis of (4-amino)phenyl hydroquinone from Poly(arylene ether sulfone) Precursors

The synthesis of monomers from their corresponding polymers is an unconventional "bottom-up" from "top-down" approach. In principle, (4-amino)phenyl hydroquinone could be synthesized from a specially designed poly(arylene ether sulfone) precursor. This would involve the chemical degradation or depolymerization of the polymer backbone to yield its constituent monomers. rsc.org

Poly(arylene ether sulfone)s are high-performance thermoplastics known for their chemical resistance and thermal stability, which stems from the strong ether and sulfone linkages in their main chain. rsc.org A theoretical synthetic strategy would require the selective cleavage of the C-O ether bonds within the polymer backbone. Research on super engineering plastics has demonstrated that depolymerization of oxyphenylene polymers can be achieved through a hydroxylation reaction that cleaves the carbon-oxygen main chain using an alkali hydroxide (B78521) nucleophile, such as cesium hydroxide, in a suitable solvent system. rsc.org

This process would effectively reverse the polymerization, breaking down the long polymer chains into their hydroxylated monomeric units. rsc.org While this approach has been demonstrated for related high-performance polymers, its specific application to produce (4-amino)phenyl hydroquinone from a poly(arylene ether sulfone) precursor is not a widely documented or standard synthetic methodology. The successful implementation would depend heavily on the precise structure of the polymer precursor and the development of highly selective cleavage conditions to break the ether links without degrading the desired aminophenyl hydroquinone product.

Electrochemical Synthesis of this compound and Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing organic compounds, often avoiding harsh reagents and complex purification steps. researchgate.net These techniques are particularly well-suited for redox-active molecules like hydroquinones.

Efficient Electrochemical Synthesis of Substituted Quinones from Hydroquinones

The electrochemical synthesis of substituted quinones, which are the oxidized form of hydroquinones, is a versatile process. The general mechanism involves the electrochemical oxidation of a hydroquinone to its corresponding p-benzoquinone. This electrochemically generated quinone is a reactive intermediate that can then undergo a Michael-type addition reaction with a suitable nucleophile. researchgate.net The resulting substituted hydroquinone is often more easily oxidized than the starting hydroquinone, allowing it to be converted to the final substituted quinone product at the same electrode potential. This entire sequence is often described by an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net

This strategy has been successfully used to synthesize a variety of substituted quinones by reacting hydroquinone with different nucleophiles in an electrolytic cell. For instance, the electrochemical oxidation of hydroquinone in the presence of 4-amino-6-chlorobenzene-1,3-disulfonamide yields a new disulfonamide substituted p-benzoquinone. researchgate.net

Table of Electrochemical Synthesis Parameters

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Cell Type | Divided or Undivided Electrolytic Cell | researchgate.net |

| Anode | Carbon Rods, Glassy Carbon | researchgate.net |

| Cathode | Zinc, Platinum | researchgate.net |

| Solvent/Electrolyte | Aqueous Phosphate (B84403) Buffer, Water/Ethanol Mixture | researchgate.net |

| pH | Controlled (e.g., 7.5 or 8.0) | researchgate.net |

| Potential/Current | Controlled Potential (e.g., 0.10 V vs. Ag/AgCl) or Constant Current | researchgate.net |

This electrochemical approach is notable for its high atom economy and adherence to green chemistry principles, as it can be conducted in aqueous media without toxic reagents. researchgate.net

This compound in Polymer Synthesis

The rigidity and difunctional nature of this compound make it an excellent building block for high-performance polymers, particularly thermosetting resins like epoxies.

Synthesis of Rigid Aromatic-Based Epoxy Resins

This compound can be used as a core aromatic structure to synthesize specialty epoxy resins with enhanced thermal and mechanical properties. rsc.org The synthesis typically involves a two-step process. First, this compound is reacted with an excess of epichlorohydrin (B41342) in the presence of a catalyst to form the diglycidyl ether of this compound. This prepolymer is then cured using a curing agent, such as an aromatic amine like 4-aminophenylsulfone, to form a rigid, three-dimensional cross-linked network. rsc.org

The incorporation of the pendant phenyl group into the epoxy backbone increases the rigidity of the resulting thermoset. When cured, these resins exhibit improved thermal stability compared to the uncured prepolymer. rsc.org For example, an epoxy resin based on this compound and cured with 4-aminophenylsulfone showed an increase in the glass transition temperature (Tg) and the temperature of decomposition. rsc.org However, this increased rigidity can also lead to a more brittle material compared to conventional epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA). rsc.org

Properties of this compound-Based Epoxy Resin

| Property | Uncured Prepolymer | Cured Thermoset |

|---|---|---|

| Thermal Stability | Lower | Improved decomposition temperature rsc.org |

| Glass Transition (Tg) | Lower | Increased Tg rsc.org |

| Hardness | Lower | Improved rsc.org |

| Brittleness | N/A | Relatively brittle rsc.org |

The synthesis of such rigid aromatic-based epoxy resins is driven by the need for materials with high thermal stability and chemical resistance for applications in advanced composites, coatings, and electronic materials. rsc.org

Synthesis of Poly(aryl ether ketone)s

This compound and its derivatives are valuable bifunctional monomers utilized in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. The primary synthetic route to producing PAEKs from this compound is through nucleophilic aromatic substitution (SNAr) polycondensation. google.com

In a typical process, a dihydroxylated aryl monomer, such as a substituted this compound, is reacted with an activated aromatic dihalide, commonly a difluorinated aromatic ketone. bit.edu.cnresearchgate.net The reaction is carried out in a high-boiling polar aprotic solvent, such as tetramethylene sulfone, in the presence of a weak base like anhydrous potassium carbonate, which facilitates the formation of the highly nucleophilic phenoxide anions in situ. google.comresearchgate.net These phenoxides then attack the electron-deficient aromatic ring of the dihalide, displacing the fluoride (B91410) leaving groups and forming the characteristic aryl ether linkage of the polymer backbone. google.com

A notable example involves the synthesis of novel fluorinated poly(aryl ether ketone)s using (4-trifluoromethyl)this compound as the monomer. bit.edu.cnspringerprofessional.de The introduction of the bulky trifluoromethylphenyl side group onto the polymer chain enhances the polymer's properties. bit.edu.cnresearchgate.net This structural modification improves solubility in organic solvents, disrupts chain packing leading to amorphous materials, and imparts a low dielectric constant and low water absorption, which are highly desirable for microelectronics and optical materials. bit.edu.cnspringerprofessional.de

The resulting polymers exhibit a combination of high performance and processability. They form transparent, strong, and flexible films with excellent mechanical properties. bit.edu.cn Research has demonstrated that these advanced PAEKs possess high thermal stability, with temperatures for 5% weight loss exceeding 530°C, underscoring their suitability for high-temperature applications. bit.edu.cnspringerprofessional.de

The table below summarizes the properties of two exemplary aromatic poly(aryl ether ketone)s derived from the nucleophilic polycondensation reaction of (4-trifluoromethyl)this compound with two different difluorinated aromatic ketones.

| Property | Value Range | Significance |

|---|---|---|

| Thermal Stability (5% Weight Loss Temp.) | > 530°C (in N₂) | High resistance to thermal degradation |

| Tensile Strength | 65–70 MPa | Indicates strong, durable material |

| Young's Modulus | 1.6–2.0 GPa | Measures stiffness of the material |

| Elongation at Break | 36–42% | Shows material flexibility and ductility |

| Dielectric Constant (at 1 MHz) | 2.6–2.7 | Low value is ideal for electronic insulation |

| Water Absorption | 0.21–0.25% | Low moisture uptake, good for electronic applications |

Novel Approaches and Future Directions in this compound Synthesis

While traditional methods for synthesizing substituted hydroquinones exist, modern organic synthesis seeks more efficient, selective, and sustainable routes. For a molecule like this compound, novel approaches are centered on advanced catalytic cross-coupling reactions, while future directions point towards biocatalysis and the integration of artificial intelligence and flow chemistry.

Novel Approaches:

Modern synthetic strategies for constructing the this compound framework primarily involve carbon-carbon bond formation, specifically creating the bond between the phenyl and hydroquinone rings. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. nih.gov Methods like the Suzuki-Miyaura reaction (using a boronic acid derivative) and other similar cross-couplings provide a versatile and reliable means to form Csp²-Csp² bonds with high functional group tolerance. nih.gov These reactions are fundamental in drug discovery and materials science for their reproducibility and broad scope. nih.gov

Another powerful strategy is oxidative C-C bond formation, which can directly couple phenolic substrates. chemrxiv.org This approach can streamline the synthesis by avoiding the pre-functionalization of starting materials often required for traditional cross-coupling. Furthermore, strategies involving the coupling of aldehydes with lithiated hydroquinone ethers represent another viable pathway for creating substituted hydroquinones. nih.gov These methods are part of a broader toolkit for assembling complex natural products and functional molecules. nih.gov

Future Directions:

The future of chemical synthesis is increasingly focused on green chemistry principles, efficiency, and precision. kreddsci.com

Biocatalysis: The use of enzymes as catalysts offers significant advantages in selectivity and sustainability. kreddsci.com Engineered enzymes, such as cytochrome P450s, can catalyze phenolic cross-coupling reactions with high site- and atroposelectivity, which is often challenging to achieve with small-molecule catalysts. chemrxiv.org Cofactor-free biocatalytic systems are also emerging for performing key chemical transformations, such as the reduction of nitro groups to amines, under mild, aqueous conditions, highlighting a sustainable path for synthesizing precursors or derivatives. chemrxiv.org Enzymatic strategies are being developed for the synthesis of complex molecules, which could be adapted for this compound production, minimizing waste and avoiding harsh reaction conditions. digitellinc.com

Flow Chemistry: This technique involves conducting reactions in continuous streams within controlled microreactors. kreddsci.com It offers enhanced safety, efficiency, and scalability compared to traditional batch processing. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters, leading to higher yields, fewer byproducts, and easier purification. kreddsci.com

Artificial Intelligence (AI) and Machine Learning: AI is transforming chemical synthesis by predicting reaction outcomes and optimizing synthetic routes. kreddsci.com AI-driven platforms can analyze vast datasets to identify novel and efficient pathways for synthesizing target molecules like this compound, reducing the need for extensive trial-and-error experimentation. kreddsci.com

Advanced Methodologies: Emerging techniques like photochemical synthesis, which uses light to drive reactions, and mechanochemistry, which uses mechanical force, offer new avenues for C-N and C-C bond formation under solvent-free conditions. nih.govbiysc.org Furthermore, developments in "click chemistry," such as the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, provide powerful tools for the late-stage functionalization of molecules, which could be applied to create novel this compound derivatives. mdpi.com

Collectively, these novel and future-facing strategies promise to deliver more sustainable, efficient, and versatile methods for the synthesis of this compound and its derivatives, enabling further innovation in materials science and other fields. kreddsci.com

Enzymatic Pathways of this compound Metabolism

Enzymatic systems play a significant role in the oxidation of this compound. Key enzyme families involved in this biotransformation include the cytochrome P-450 system and various peroxidases.

The cytochrome P-450 (P-450) enzyme system is involved in the metabolism of PHQ. Microsomal P-450 enzymes can catalyze the oxidation of this compound to its corresponding quinone, phenylbenzoquinone (PBQ). nih.gov Specifically, studies have shown that cumene (B47948) hydroperoxide-supported microsomal P-450 facilitates this oxidative conversion. nih.gov

Furthermore, the metabolic pathway involves a redox cycle. While P-450 enzymes oxidize PHQ to PBQ, the reverse reaction is also catalyzed by associated enzymes. Phenylbenzoquinone can be reduced back to this compound by cytochrome P-450 reductase. nih.gov This evidence points to a P-450-catalyzed redox cycle for o-phenylphenol and its metabolites, which may contribute to its biological activity. nih.gov

Peroxidases are another class of enzymes capable of metabolizing PHQ. Prostaglandin H synthase (PGS), an enzyme found in significant amounts in tissues like the rat bladder and kidney-medullary papilla, can mediate the activation of PHQ. nih.gov The metabolism of PHQ by PGS, in the presence of co-factors such as arachidonic acid and hydrogen peroxide, leads to the formation of a product with spectral and electrochemical properties identical to PBQ. nih.gov

Research has demonstrated a stoichiometric relationship between the disappearance of PHQ and the formation of PBQ during this enzymatic process. nih.gov This suggests an efficient conversion. Similar oxidative capabilities have been observed with other peroxidases, such as myeloperoxidase and horseradish peroxidase, when hydrogen peroxide is used as a cofactor. nih.gov The peroxidative metabolism of PHQ to the reactive PBQ is considered a potentially important step in the toxicology of its parent compounds. nih.gov

Non-Enzymatic Oxidation of this compound

This compound is also susceptible to oxidation through non-enzymatic pathways, a process commonly referred to as autoxidation. This spontaneous reaction is influenced by several physicochemical factors.

In the presence of oxygen, this compound can spontaneously oxidize to form phenylbenzoquinone. nih.gov This autoxidation process involves the formation of intermediate radical species. acs.orgresearchgate.net A key step in the reaction mechanism is the formation and subsequent ionization of the PHQ semiquinone radical. acs.org The generation of semiquinone and superoxide (B77818) radicals is a feature of hydroquinone autoxidation. researchgate.net The ultimate yield of phenylbenzoquinone from the autoxidation of PHQ has been measured to be approximately 0.92. nih.gov

The rate of this compound autoxidation is significantly influenced by pH. nih.govacs.org Studies conducted over a pH range of 6.3 to 7.6 revealed a curvilinear relationship between the rate of PHQ oxidation and the pH level. nih.govacs.org

At a pH below 7, the rate of autoxidation appears to be relatively insensitive to changes in pH. acs.org However, as the pH increases and conditions become more alkaline, the rate of PHQ disappearance accelerates markedly. acs.orgmdpi.com This non-linear increase suggests that at higher pH values, an additional, pH-dependent pathway becomes dominant in the autoxidation process. acs.org The increased reactivity at higher pH is attributed to the facilitated generation of the semiquinone radical anion from the phenolate (B1203915) form of the molecule. researchgate.net

Table 1: Effect of pH on the Observed Rate Constant (kobs) of this compound Autoxidation Data derived from descriptive analysis in scientific literature. acs.org

| Initial pH | Relative Rate of PHQ Disappearance (kobs) |

|---|---|

| 6.34 | Low / Insensitive to change |

| 6.74 | Moderately increasing |

| 7.12 | Markedly increasing |

| 7.38 | Rapidly increasing |

The autoxidation of this compound is governed by two interconnected pathways: a pH-independent pathway that is dependent on oxygen concentration, and a pH-dependent pathway. nih.govacs.org Research has demonstrated a clear enhancing effect of oxygen on the rate of PHQ autoxidation. acs.org

Interestingly, the product of the reaction, phenylbenzoquinone, also plays a role in the process. The rate of the pH-dependent autoxidation of PHQ is enhanced by the presence of PBQ. nih.govacs.org This suggests a potential feedback mechanism where the product accelerates the degradation of the parent compound. This phenomenon, where the parent quinone increases the rate of hydroquinone autoxidation, has also been observed with other hydroquinone/quinone pairs. nih.gov

Table 2: Summary of Factors Influencing this compound Oxidation Pathways

| Factor | Pathway | Effect on Oxidation Rate |

|---|---|---|

| Cytochrome P-450 | Enzymatic | Catalyzes oxidation of PHQ to PBQ nih.gov |

| Peroxidases (e.g., PGS) | Enzymatic | Catalyzes stoichiometric conversion of PHQ to PBQ nih.gov |

| pH (Alkaline) | Non-Enzymatic | Significantly increases the rate of autoxidation acs.org |

| Oxygen Concentration | Non-Enzymatic | Increases the rate via a pH-independent pathway nih.govacs.org |

| Phenylbenzoquinone | Non-Enzymatic | Enhances the rate of pH-dependent autoxidation nih.govacs.org |

Metabolites and Conjugates of this compound

The metabolism of this compound primarily involves oxidation reactions that yield highly reactive species. These metabolites are central to its biological activity and subsequent interactions within the cell.

Phenylbenzoquinone (PBQ), specifically phenyl-p-benzoquinone, is a significant metabolite of PHQ. nih.govoup.com The conversion of PHQ to PBQ is an oxidative process often mediated by peroxidases. oup.com Enzymes such as prostaglandin H synthase (PGS), which is found in target tissues like the urinary bladder and kidney, can catalyze this activation. nih.govoup.comoup.com Studies have demonstrated that in the presence of co-factors like arachidonic acid or hydrogen peroxide, PGS efficiently metabolizes PHQ to PBQ. nih.govoup.com

This conversion is not exclusive to PGS; other peroxidases, including myeloperoxidase (MPO) and horseradish peroxidase (HRP), are also capable of mediating the stoichiometric conversion of PHQ to PBQ. nih.govoup.com The disappearance of PHQ over time corresponds directly to the formation of PBQ, indicating an efficient enzymatic process. nih.gov While some auto-oxidation of PHQ to PBQ can occur, it is considered to play a minor role compared to the enzyme-mediated reactions. nih.gov This metabolic step is considered a form of bioactivation, as PBQ is a reactive electrophile. The metabolic activation of OPP is proposed to be a two-step process: cytochrome P450 enzymes in the liver convert OPP to PHQ, which is then transported to other tissues where peroxidases can activate it to PBQ. oup.comnih.gov

During the interconversion between this compound and phenylbenzoquinone, a transient but highly reactive intermediate known as the phenylsemiquinone radical is formed. nih.govnih.gov The generation of this semiquinone radical has been demonstrated through electron spin resonance (ESR) and UV-visible spectroscopic studies. oup.comnih.gov This radical is produced during the Cu(II)-mediated autoxidation of PHQ and also from the reaction of PBQ with reducing agents like NADH. oup.comnih.gov The formation of the semiquinone radical is a key step in the redox cycling of PHQ and PBQ, a process that can lead to the generation of reactive oxygen species (ROS). researchgate.net It is believed that this radical intermediate may be the chemical structure responsible for the formation of DNA adducts. nih.gov

This compound and its metabolite, phenylbenzoquinone, are capable of inducing damage to DNA through two primary mechanisms: the formation of direct covalent DNA adducts and the generation of oxidative damage products. oup.comnih.govnih.gov

A DNA adduct is a segment of DNA that has become covalently bonded to a chemical. wikipedia.org Both PHQ and PBQ have been shown to form DNA adducts in cellular systems and with isolated DNA. nih.govnih.gov Studies using ³²P-postlabeling techniques in HL-60 human promyelocytic leukemia cells treated with PHQ identified one principal and three minor adducts. nih.govoup.com A similar level of DNA modification and adduct distribution was observed in cells treated with PBQ. nih.govoup.com Further in vitro experiments using oligonucleotides indicated that the covalent binding is relatively specific to guanine (B1146940) residues. nih.gov

Oxidative DNA damage results from the interaction of DNA with reactive oxygen species (ROS). The metabolism of PHQ is a significant source of ROS. nih.gov During the oxidation of PHQ, oxygen radicals such as superoxide (O₂⁻) and hydroxyl radicals (•OH) are generated, which can induce DNA strand scission. nih.govnih.gov This process is often metal-dependent, with studies showing that PHQ induces DNA damage in the presence of Cu(II). oup.comresearchgate.net The damage can manifest as single-strand breaks in DNA. nih.govtandfonline.com

Furthermore, PHQ and PBQ treatment leads to the formation of oxidized DNA bases, most notably 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established marker of oxidative DNA damage. oup.comnih.gov Studies have shown that both metabolites cause significant increases in 8-oxodG levels in cultured human cells. oup.comnih.gov The damage often occurs preferentially at thymine (B56734) residues in the presence of Cu(II). oup.comnih.gov The generation of hydrogen peroxide (H₂O₂) during the redox cycling of these compounds is believed to react with copper ions to produce the active species responsible for this DNA damage. oup.comnih.gov

| Type of Damage | Key Findings | Methodology | Cell/System Used | Reference |

|---|---|---|---|---|

| DNA Adducts | Formation of one principal and three minor adducts. Binding is specific to guanine residues. | ³²P-postlabeling | HL-60 cells, Calf thymus DNA | nih.gov, oup.com, nih.gov |

| DNA Strand Breaks | Induces DNA strand scission via generation of superoxide and hydroxyl radicals. | Gel electrophoresis | pUC18 plasmid DNA, Cultured human cells | nih.gov, nih.gov |

| Oxidative Base Damage | Significant increase in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). Damage frequently occurs at thymine residues in the presence of Cu(II). | HPLC-ECD, ³²P-labeled DNA fragments | Cultured human cells (HL-60), DNA from human genes | oup.com, nih.gov |

Comparative Metabolic Studies with Related Compounds

Comparative studies are essential for contextualizing the metabolism and biological activity of this compound. When compared with its parent compound, o-phenylphenol (OPP), and its primary metabolite, phenylbenzoquinone (PBQ), clear differences in reactivity and metabolic pathways emerge.

OPP itself does not form DNA adducts in vitro; metabolic activation is required. nih.gov The primary metabolic pathway involves hydroxylation to PHQ by cytochrome P450 enzymes in the liver. nih.govtandfonline.com This PHQ is then often conjugated with glucuronic acid or sulfate (B86663) for excretion. nih.govoup.com A comparative metabolism study in mice, rats, and humans showed that after a single dose of OPP, conjugates of PHQ accounted for 12%, 5%, and 15% of the dose in urine, respectively. sigmaaldrich.com

When the DNA-damaging capabilities of PHQ and PBQ are directly compared, PBQ is often found to be the more potent agent. oup.comnih.gov In cultured human cells, PBQ induced DNA strand breakage more efficiently and at lower concentrations than PHQ. oup.comnih.gov Similarly, the formation of the oxidative damage product 8-oxodG was significantly higher in cells treated with PBQ compared to those treated with PHQ at the same concentration. oup.comnih.gov This suggests that the conversion of PHQ to PBQ is a critical activation step that enhances its DNA-damaging potential. oup.comnih.gov The higher reactivity of PBQ is partly attributed to its ability to undergo an NADH-dependent redox cycle, which can amplify the production of reactive oxygen species. oup.com

The metabolic pathway of phenol (B47542) to hydroquinone and catechol provides a broader comparative context. In rats, the microsomal metabolism of phenol results in a hydroquinone to catechol ratio of approximately 20:1, highlighting a preference for para-hydroxylation, similar to the formation of PHQ from OPP. nih.gov In various trout species, hydroquinone was also the major Phase I metabolite of phenol, although the ratio to catechol was lower than in rats. mdpi.com These studies underscore that the formation of hydroquinone-type metabolites from phenolic compounds is a common metabolic pathway across different species, though the rates and subsequent activation can vary. nih.govmdpi.com

| Compound | Metabolic Relationship | Biological Activity Noted in Studies | Reference |

|---|---|---|---|

| o-Phenylphenol (OPP) | Parent compound | Requires metabolic activation to form DNA adducts. Converted to PHQ by cytochrome P450. | nih.gov, tandfonline.com |

| This compound (PHQ) | Metabolite of OPP | Forms DNA adducts and causes oxidative DNA damage. Metabolized to PBQ by peroxidases. | nih.gov, nih.gov, nih.gov |

| Phenylbenzoquinone (PBQ) | Metabolite of PHQ | More potent than PHQ in inducing DNA strand breaks and 8-oxodG formation. | oup.com, nih.gov |

| Phenol | Related compound | Metabolized to hydroquinone and catechol, demonstrating a similar hydroxylation pathway. | nih.gov, mdpi.com |

Biochemical Mechanisms and Cellular Interactions of Phenylhydroquinone

Generation of Reactive Oxygen Species (ROS)

Phenylhydroquinone (B131500) is readily autoxidized to phenylbenzoquinone (PBQ) through an intermediate semiquinone radical, phenylsemiquinone (PSQ), a process that concomitantly yields superoxide (B77818) anion radicals (O2•−). wikipedia.orgjkchemical.com This autoxidation can occur through both enzymatic and non-enzymatic pathways. wikipedia.org The generation of ROS from the redox cycling of OPP metabolites, including PHQ, is a recognized mechanism linked to their biological effects. nih.gov

Superoxide Anion Radicals Production

The autoxidation of PHQ directly leads to the production of superoxide anion radicals. wikipedia.orgjkchemical.com Experimental evidence, including electron spin resonance (ESR) and UV-visible spectroscopic studies, has confirmed the generation of semiquinone radicals and superoxide during the copper(II)-mediated autoxidation of PHQ. nih.govindustrialchemicals.gov.au Furthermore, the reaction between PHQ and the superoxide radical anion can proceed via a two-proton-coupled electron transfer (2PCET) pathway, resulting in the formation of a phenylquinone radical anion and hydrogen peroxide (H2O2).

Hydrogen Peroxide Formation

Hydrogen peroxide is a direct product of the dismutation of superoxide anion radicals generated during PHQ's autoxidation. wikipedia.org This H2O2 plays a crucial role in the cellular effects of PHQ; it can accelerate the autoxidation of PHQ itself, thereby increasing the production of toxic intermediates such as phenylsemiquinone (PSQ) and phenylbenzoquinone (PBQ). wikipedia.org Studies have shown that the inclusion of H2O2 in incubation mixtures can accelerate PHQ loss. wikipedia.org

The involvement of H2O2 in PHQ-induced cellular damage is further supported by the inhibitory effects of catalase, an enzyme that scavenges hydrogen peroxide. Catalase has been observed to suppress PHQ loss and inhibit various cellular effects induced by PHQ, including sister-chromatid exchange, endoreduplication, and cell-cycle delay in CHO-K1 cells. wikipedia.org Moreover, H2O2 can react with copper(I) to produce highly reactive species that contribute to DNA damage. nih.govindustrialchemicals.gov.au The peroxidative metabolism of PHQ to PBQ, catalyzed by prostaglandin (B15479496) (H) synthase (PGS), also occurs in the presence of hydrogen peroxide as a co-factor.

Table 1: Effects of Reactive Oxygen Species Scavengers on PHQ-Induced Cellular Damage in CHO-K1 Cells wikipedia.org

| Scavenger/Reductant | Target ROS/Mechanism | Effect on PHQ-Induced Damage (SCE, ERD, Cell-Cycle Delay) | Effect on PHQ Loss |

| Catalase | Hydrogen Peroxide (H2O2) | Inhibited | Suppressed |

| Ascorbate | Reductant | Inhibited | Not specified |

| GSH | Reductant | Inhibited | Not specified |

| Mannitol | Hydroxyl Radical (OH•) | Ineffective | Not specified |

| Superoxide Dismutase (SOD) | Superoxide Anion Radical (O2•−) | Intensified Toxicity / Promoted Toxicity | Promoted |

| SOD + Catalase | O2•− and H2O2 | Intensified Toxicity | Not specified |

| Aminotriazole | Catalase Inhibitor | Intensified Toxicity | Not specified |

Hydroxyl Radical Generation

While mannitol, a scavenger of hydroxyl radicals, was found to be ineffective in inhibiting PHQ-induced cell damage in CHO-K1 cells, suggesting that hydroxyl radicals may not directly participate in the primary cell damage mechanism in this specific context, wikipedia.org other research indicates a more complex picture. The reaction of H2O2 with copper(I) can lead to the production of active species that cause DNA damage, a process often associated with the generation of hydroxyl radicals via Fenton-like reactions. nih.govindustrialchemicals.gov.au Furthermore, certain studies have demonstrated that PHQ can generate hydroxyl radicals, as evidenced by the ability of natural extracts to scavenge these radicals produced by PHQ.

Oxidative Stress Induction

This compound exerts cytotoxic and genotoxic effects largely through its autoxidation, where reactive intermediates like phenylsemiquinone (PSQ) and phenylbenzoquinone (PBQ) are considered ultimately responsible for these cellular impacts. wikipedia.org

Mechanisms of Oxidative Stress

Hydroquinones, including PHQ, can undergo oxidation to form semiquinones and quinone metabolites. These metabolites are highly reactive and can either conjugate with sulfhydryl compounds such as cysteine and glutathione (B108866) (GSH) or participate in redox cycling, thereby generating reactive oxygen species.

Initial observations suggested that PHQ-induced toxicity led to cellular GSH depletion due to oxidation by superoxide. However, subsequent findings indicate that GSH depletion is primarily due to the rapid alkylation of GSH by the hydroquinone (B1673460) itself. Interestingly, glutathione-depleted hepatocytes showed increased resistance to hydroquinone metabolites, suggesting that glutathione conjugates might be toxic and that a hydrogen peroxide-accelerated autoxidation of hydroquinones can form toxic electrophilic quinone and semiquinone-glutathione conjugates. This highlights a dual role for GSH, acting as both a target and a participant in the formation of toxic species.

The inhibition of catalase in hepatocytes has been shown to increase the cytotoxicity of polychlorinated biphenyl (B1667301) (PCB) hydroquinones, leading to a two-fold increase in ROS formation. This suggests that redox cycling, driven by increased superoxide production, is a significant mechanism of toxicity. PHQ is also known to directly cause oxidative DNA damage, evidenced by significant increases in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in treated cells. nih.govindustrialchemicals.gov.au Beyond DNA damage, PHQ can induce sister-chromatid exchange (SCE), endoreduplication (ERD), and cell-cycle delay in CHO-K1 cells. wikipedia.org The generation of ROS by PHQ is also implicated as a sensing mechanism for the Hog1-Swe1 pathway, which contributes to G2/M cell cycle delay and aneuploidy formation.

Impact on Cellular Redox Homeostasis

Cellular redox homeostasis is a critical and dynamic process that maintains a delicate balance between oxidizing and reducing reactions within cells, essential for healthy cellular physiology. Oxidative stress is characterized by an imbalance where the generation of oxidants overwhelms the local antioxidative defense mechanisms.

This compound's ability to generate reactive species, including superoxide, hydrogen peroxide, and semiquinone radicals, directly perturbs this delicate balance. Exposure to PHQ can lead to the depletion of cellular glutathione in hepatocytes, thereby compromising cellular defense mechanisms and increasing susceptibility to oxidative stress and ultimately cell death. When the endogenous antioxidant systems, such as the glutathione and thioredoxin systems, are overwhelmed by the excessive production of ROS induced by PHQ, oxidative stress ensues, potentially leading to cellular damage and dysfunction.

Interactions with Macromolecules

This compound engages in critical interactions with cellular macromolecules, primarily DNA and proteins, influencing cellular integrity and function. These interactions are often mediated by its metabolic transformation and the generation of reactive oxygen species.

DNA Damage and Adduction

This compound is recognized for its capacity to induce various forms of DNA damage, including strand breaks, oxidative modifications, and adduct formation.

This compound has been demonstrated to induce DNA strand scission. Studies involving supercoiled pUC18 DNA (form I) showed that PHQ caused DNA strand scission at concentrations as low as 1 x 10-5 M, with the amount of linear form (form III) increasing proportionally with higher PHQ concentrations. nih.gov This DNA cleavage is primarily attributed to oxygen radicals, such as superoxide and hydroxyl radicals, generated during the oxidation of PHQ in aqueous solutions. nih.gov The process of DNA cleavage by PHQ can be inhibited by the presence of superoxide dismutase (SOD), catalase, and various oxygen radical scavengers. nih.gov In cultured human cells, both PHQ and phenyl-1,4-benzoquinone (PBQ), another metabolite, induced DNA strand breakage, though PBQ was observed to be more efficient. fishersci.sewikipedia.org Analysis of DNA cleavage sites revealed that damage occurred relatively more frequently at guanine (B1146940) residues, although it was not exclusively restricted to specific guanine vicinities. nih.gov

This compound contributes to oxidative DNA modification through the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). fishersci.sewikipedia.orgatamanchemicals.comnih.gov Exposure of CHO-K1 cells to 50 µM PHQ resulted in a slight elevation of intracellular 8-oxodG levels. atamanchemicals.com This formation was notably enhanced by pretreatment of CHO cells with 3-amino-1,2,4-triazole (AT), an effect that was accompanied by cell death and could be mitigated by the co-administration of AT and deferoxamine (B1203445) (DeFe). atamanchemicals.com The generation of 8-oxodG is linked to reactive oxygen species arising from the autoxidation of PHQ, which undergoes conversion to phenyl-benzoquinone (PBQ) via a phenyl-semiquinone intermediate. atamanchemicals.com While both PHQ and PBQ induced significant increases in 8-oxodG in treated cells, PBQ demonstrated a statistically higher induction rate compared to PHQ. fishersci.sewikipedia.org

This compound (o-PHQ) is capable of forming DNA adducts. nih.govfishersci.nl In studies involving HL-60 cells, treatment with o-PHQ at concentrations ranging from 25 to 500 µM for 8 hours led to the formation of one principal DNA adduct along with three minor adducts. nih.govfishersci.nl The distribution of these adducts was observed to be 80% for the principal adduct, followed by 10%, 6%, and 4% for the minor adducts. nih.govfishersci.nl The relative adduct levels in these treatments ranged from 0.26 to 2.31 adducts per 107 nucleotides. nih.govfishersci.nl The formation of these adducts is believed to involve the this compound semiquinone radical intermediate, which is generated during the interconversion between PHQ and phenylbenzoquinone (PBQ). sigmaaldrich.com Investigations using specific oligonucleotides (pd(A)12-18, pd(C)12-18, pd(G)12-18, and pd(T)12-18) indicated that only pd(G)12-18 formed detectable adducts upon treatment with PHQ and PBQ, suggesting a preferential covalent binding to guanine residues. sigmaaldrich.com Notably, phenylbenzoquinone, a metabolite of PHQ, has been shown to form specific DNA adducts such as Phenylbenzoquinone-2N-dG. industrialchemicals.gov.au

Table 1: DNA Adduct Formation by o-Phenylhydroquinone in HL-60 Cells

| Adduct Type | Relative Distribution (%) nih.govfishersci.nl | Relative Adduct Levels (adducts/107 nucleotides) nih.govfishersci.nl |

| Principal | 80 | 0.26 - 2.31 |

| Minor 1 | 10 | |

| Minor 2 | 6 | |

| Minor 3 | 4 |

This compound, particularly in the presence of Cu(II), has been shown to induce site-specific DNA damage, frequently at thymine (B56734) residues. fishersci.sewikipedia.orgwikipedia.org This observation was made using 32P-5'-end-labeled DNA fragments derived from human p53 tumor suppressor gene and c-Ha-ras-1 protooncogene. fishersci.sewikipedia.orgwikipedia.org A similar pattern of damage was also noted with phenyl-1,4-benzoquinone (PBQ) when combined with NADH and Cu(II). fishersci.sewikipedia.orgwikipedia.org Studies using native DNA confirmed that cleavage often occurred at thymine residues. wikipedia.org The active species responsible for this DNA damage is considered to be distinct from the hydroxyl free radical. wikipedia.org

Protein Interactions

This compound has demonstrated direct interactions with cellular proteins. In Saccharomyces cerevisiae, PHQ was found to interact directly with tubulin, suggesting a mechanism of protein damage. fishersci.at This interaction led to an interference with tubulin depolymerization, resulting in cell cycle arrest at both G1 and G2/M phases and contributing to chromosome loss (aneuploidy). fishersci.at Furthermore, PHQ was observed to activate and stabilize the mitogen-activated protein kinase (MAPK) pathway, which subsequently caused cell cycle arrest at the G2/M boundary in yeast. fishersci.at PubChem data also indicates that this compound is associated with "Protein Bound 3D Structures" and "Chemical-Target Interactions." wikidata.org The metabolic activation of o-phenylphenol, which yields PHQ, involves various enzymes, including cytochrome P450 and prostaglandin H synthase, highlighting the role of proteins in its biotransformation.

Cellular Responses and Signaling Pathways

Micronucleus Formation and Aneuploidy Induction

This compound (PHQ) is recognized for its capacity to induce both micronuclei and aneuploidy in various cellular systems, highlighting its role as an aneugen and clastogen. These effects are primarily mediated through its interaction with the cellular machinery responsible for chromosome segregation, rather than direct genotoxic insult.

Micronucleus Formation: Micronuclei are small, extranuclear bodies that arise from chromosomal fragments or whole chromosomes that fail to be incorporated into the daughter nuclei during cell division. Research indicates that PHQ can induce the formation of micronuclei. For instance, in vitro studies using arachidonic acid-supplemented V79 cells have reported the induction of centromere-containing micronuclei by PHQ, suggesting the involvement of whole chromosome loss thegoodscentscompany.com. Furthermore, studies on rat bladder epithelial cells treated with o-phenylphenol (OPP), the parent compound of PHQ, showed increased micronuclei formation. These micronuclei were found to be both CREST-positive (indicating whole chromosome loss) and CREST-negative (suggesting chromosomal breakage), implying that PHQ's metabolites can contribute to both types of chromosomal damage in target tissues wikipedia.org. However, it is important to note that some studies, such as those conducted in ovine seminal vesicle (OSV) cell cultures, did not observe micronuclei induction by PHQ at moderately cytotoxic concentrations, indicating that the effect can be cell type and context-dependent transcriptionfactor.org.

Aneuploidy Induction: Aneuploidy, the condition of having an abnormal number of chromosomes, is a well-documented effect of PHQ exposure. This phenomenon has been observed in both human cells and yeast models. In human colon cancer HCT116 cells, PHQ efficiently induces aneuploidy nih.govfishersci.cawikipedia.org. A key aspect of PHQ's mechanism in inducing aneuploidy is its direct interaction with tubulin, a critical component of the mitotic spindle nih.govwikipedia.org. By interfering with tubulin depolymerization, PHQ disrupts the proper formation and function of the mitotic spindle, which is essential for accurate chromosome segregation during cell division.

This interference leads to cell cycle arrest, particularly at the G1 and G2/M phases wikipedia.org. In Saccharomyces cerevisiae, PHQ's ability to induce aneuploidy is linked to its arrest of the cell cycle at the G2/M transition, a process mediated by the activation of the Hog1 (p38 MAPK homolog)-Swe1 (Wee1 homolog) pathway. Similarly, in human cells, the PHQ-induced G2/M arrest is implicated in the subsequent formation of aneuploidy nih.gov.

A notable finding is that PHQ induces mitotic arrest, apoptosis, and aneuploidy in human cells without causing direct DNA damage, as evidenced by the absence of γ-H2AX foci formation nih.govfishersci.cawikipedia.org. This underscores that PHQ acts as an aneugen primarily through non-genotoxic mechanisms, specifically by disrupting the integrity and function of the mitotic spindle apparatus nih.gov. This distinguishes PHQ from classical mutagens that directly alter DNA sequences.

Detailed Research Findings:

Table 1 summarizes the impact of this compound on chromosome number and mitotic progression in human HCT116 cells.

| Treatment (HCT116 Cells) | Effect on Cells with Modal Chromosome Number (45) | Mitotic Index | Notes | Source |

| No Drug (Control) | 56.7% | Not specified | nih.gov | |

| 100 µM PHQ (16h treatment, 1 day post-treatment) | 31.6% (Decrease) | Approx. 10% | PHQ efficiently induced aneuploidy; mitotic arrest observed but less extensive than nocodazole. | nih.govwikipedia.org |

| 150 nM Nocodazole (Control) | Not specified | 70.8% | Potent inhibitor of tubulin polymerization, used as a positive control for mitotic arrest. | wikipedia.org |

Table 2 presents data on the cytogenetic effects of o-phenylphenol (OPP) and its metabolite this compound (PHQ) in Chinese Hamster Ovary (CHO-K1) cells.

| Compound/Treatment (CHO-K1 Cells) | Metabolic Activation (S9 mix) | Chromosomal Aberrations (%) | Sister Chromatid Exchanges (SCEs/cell) | Source |

| Control | - | 3% | 5.8 | |

| OPP (150 µg/ml) | + (15%) | 18% (Maximum induction) | Not specified | |

| OPP (75 µg/ml) | + (15%) | Not specified | 13.8 (Maximum induction) | |

| PHQ | +/- | Induced | Induced |

These findings collectively demonstrate that this compound exerts its aneugenic and clastogenic effects primarily by interfering with microtubule dynamics and cell cycle progression, leading to chromosomal mis-segregation and the formation of micronuclei and aneuploid cells.

Toxicological Research and Health Implications of Phenylhydroquinone

Genotoxicity and Mutagenicity Studies

Studies on the genotoxic and mutagenic properties of phenylhydroquinone (B131500) have utilized both in vitro and in vivo models to understand its interaction with genetic material and its potential to induce mutations or chromosomal aberrations.

In vitro studies have demonstrated that this compound can induce DNA damage and cytotoxicity in various mammalian cell lines. For instance, PHQ has been observed to cause oxidative DNA damage in Chinese hamster ovary (CHO-K1) cells oup.com. It also induces cell damage in CHO-K1 cells, which can be affected by scavengers of active oxygen species sigmaaldrich.comcirs-ck.comeuropa.eu. In human leukemia (HL-60) cells, exposure to ortho-phenylhydroquinone (PHQ) and ortho-phenylbenzoquinone (PBQ) at concentrations ranging from 25 to 250 µmol/L resulted in dose-dependent formation of DNA adducts oup.comnih.gov. Furthermore, PHQ, at concentrations between 31 and 187 µmol/L, induced the formation of CREST-positive micronuclei in an arachidonic acid-supplemented prostaglandin (B15479496) H synthase-containing V79 Chinese hamster cell line. These micronuclei represent whole chromosomes that fail to segregate during mitosis nih.gov.

Table 1: Summary of In Vitro Genotoxicity Assays of this compound

| Cell Line | Concentration Range (µmol/L) | Observed Effect | Reference |

| CHO-K1 cells | Not specified | Oxidative DNA damage, cell damage (affected by oxygen scavengers) | oup.comsigmaaldrich.com |

| HL-60 cells | 25-250 | Dose-dependent formation of DNA adducts | oup.comnih.gov |

| V-79 cells | 31-187 | Induction of CREST-positive micronuclei (whole chromosome segregation failure) | nih.gov |

| Human TK-6 cells | Not specified | Increased cytotoxicity (pH-dependent) | nih.gov |

| Rat NBT-II cells | Not specified | Increased cytotoxicity (pH-dependent) | nih.gov |

In vivo investigations using the 32P-postlabeling technique have yielded mixed results regarding DNA damage induced by PHQ or its precursor o-phenylphenol. Topical application of sodium o-phenylphenol or this compound to the skin of female CD-1 mice produced four distinct major and several minor DNA adducts nih.govnih.gov. The levels of these adducts were reduced when mice were pretreated with inhibitors of cytochrome P450 or prostaglandin synthase, indicating enzymatic involvement in adduct formation nih.govnih.gov. In rats, 32P-postlabeling analysis revealed one major adduct in the whole urinary bladder DNA of rats fed o-phenylphenol for 13 weeks in one study, but the presence of DNA adducts was not consistently confirmed in subsequent studies, particularly when only the bladder epithelium was evaluated nih.govwho.int.

This compound, similar to its parent compound o-phenylphenol, has been categorized as an Ames test-negative carcinogen oup.comresearchgate.netnih.gov. This means that while it does not typically induce gene-substitution-type mutations in bacterial reversion assays (Ames test), it can still cause cancer in experimental animals researchgate.netnih.gov. Instead of directly causing gene mutations, PHQ has been shown to induce aneuploidy in various systems, including Saccharomyces cerevisiae (budding yeast) and human cells oup.comresearchgate.netnih.gov. This aneuploidy is often associated with a delay in the cell cycle, particularly at the G2/M transition, and can occur in the absence of direct DNA damage oup.comnih.gov.

Carcinogenesis Mechanisms

The carcinogenic potential of this compound is closely linked to its metabolism from o-phenylphenol and the subsequent formation of reactive species within target organs, particularly the urinary bladder.

This compound (PHQ) is a crucial metabolite in the process of o-phenylphenol (OPP) and sodium o-phenylphenate (SOPP)-induced urinary bladder carcinogenesis in male Fischer 344 rats nih.govsigmaaldrich.comnih.govfishersci.atdergipark.org.trnih.govacs.orgoup.comoup.com. OPP is metabolized by cytochrome P450 monooxygenase enzymes, primarily in the liver, to form PHQ nih.govoup.comiarc.frinchem.org. This initial metabolic step is essential for the activation of OPP.

Once formed, PHQ can undergo further oxidation to phenylbenzoquinone (PBQ), which is considered the ultimate reactive metabolite responsible for the observed bladder toxicity and carcinogenicity oup.comdergipark.org.trnih.govacs.orgoup.comoup.comiarc.frinchem.orgnih.gov. This conversion of PHQ to PBQ can be mediated by prostaglandin H synthase (PGS), an enzyme found in significant amounts in the rat bladder and kidney medullary papilla, which are the target organs for OPP-induced tumors oup.comiarc.frinchem.org. The peroxidative metabolism of PHQ by PGS to the reactive PBQ is thought to play an important role in inducing genetic and cellular damage in these tissues oup.cominchem.org. Studies have shown that PBQ, but not PHQ or OPP, can induce DNA damage and epithelial hyperplasia in the urinary bladder of rats following intravesical injection iarc.frnih.gov.

A significant factor influencing the tumorigenic effects of o-phenylphenol and its metabolites, including this compound, is urinary pH nih.govfishersci.atdergipark.org.trnih.govacs.org. Research indicates a strong correlation between urinary pH and the incidence and severity of non-neoplastic and neoplastic bladder changes in rats tandfonline.com.

This compound has been shown to undergo auto-oxidation to phenylbenzoquinone in vitro, and the rate of this reaction is highly dependent on pH nih.govnih.govacs.orgiarc.frinchem.org. Specifically, the rate of PHQ auto-oxidation increases rapidly at pH values above 7 nih.goviarc.fr. Over the urinary pH range typically observed in OPP- and SOPP-treated rats (6.3-7.6), a curvilinear relationship exists between the rate of PHQ oxidation and pH nih.govacs.org. Phenylbenzoquinone is formed during this auto-oxidation, with an average yield of 0.92 ± 0.02 nih.govacs.orgiarc.frinchem.org.

This pH-dependent auto-oxidation of free PHQ metabolite in the urine is believed to be a key mechanism responsible for the tumorigenic effects of OPP and SOPP observed in the rat bladder nih.govacs.orginchem.org. In vivo studies have further supported this by demonstrating that significant increases in cell proliferation and micronucleus formation were observed in the bladder cells of OPP-treated rats with neutral or alkaline urinary pH, but not in animals with acidified urine nih.gov. This suggests that maintaining an alkaline urinary pH facilitates the formation of reactive metabolites like PBQ, thereby enhancing the genotoxicity and carcinogenicity of PHQ in the bladder nih.gov.

Table 2: Influence of Urinary pH on this compound Auto-oxidation and Tumorigenesis

| Urinary pH Range | Effect on PHQ Auto-oxidation to PBQ | Observed Tumorigenic Effect in Rat Bladder | Reference |

| 6.3-7.6 | Curvilinear relationship; rate increases with pH | Enhanced cell proliferation, micronucleus formation (neutral/alkaline pH) | nih.govnih.govacs.org |

| Above 7 | Rapid increase in auto-oxidation rate | Increased genotoxicity and carcinogenicity | nih.goviarc.fr |

| Acidified Urine | Reduced auto-oxidation | No significant genotoxicity/carcinogenicity | nih.gov |

Biological Activities and Therapeutic Potential of Phenylhydroquinone

Antioxidant Properties in Biological Systems

While the phenolic structure of phenylhydroquinone (B131500) suggests a potential for antioxidant activity, which is generally observed in many phenolic compounds ontosight.aiuobaghdad.edu.iq, some research indicates a more complex role in biological systems. Studies have shown that this compound (PHQ) can induce oxidative DNA damage. For instance, PHQ has been demonstrated to cause DNA strand breakage in cultured human cells and lead to a significant increase in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage oup.com. Furthermore, electron spin resonance and UV-visible spectroscopic studies have revealed that PHQ can generate reactive oxygen species, such as semiquinone radicals and superoxide (B77818), particularly through Cu(II)-mediated autoxidation oup.com. Other research has also explored the inhibition of PHQ-induced oxidative DNA cleavage by various compounds, implying PHQ's capacity to initiate such damage jst.go.jp.

Anti-inflammatory Properties

Phenolic compounds are broadly recognized for their diverse biological activities, including anti-inflammatory effects uobaghdad.edu.iqmdpi.commdpi.com. However, specific and detailed research directly demonstrating the anti-inflammatory properties of this compound itself is not extensively documented in the provided literature. While its structural classification as a phenol (B47542) suggests a potential for such activity, direct experimental findings on this compound's anti-inflammatory mechanisms or efficacy are not prominently detailed.

Antimicrobial Properties

This compound has been investigated for its antimicrobial capabilities. Notably, it has been explored for its application in treating wood, where it contributes to antimicrobial properties google.com. This aligns with the broader understanding that phenols and their derivatives often exhibit antimicrobial and antibiofilm activities against various microorganisms frontiersin.orgnih.govmdpi.com.

Anticancer Research

This compound has garnered significant attention in anticancer research due to its observed effects on cancer cell proliferation and viability.

Studies have demonstrated that this compound can effectively inhibit the growth of cancer cells. In human colon cancer cell line HCT116, treatment with this compound resulted in a concentration-dependent inhibition of cell growth. This effect was accompanied by an accumulation of cells in the G2/M phase of the cell cycle and an increase in the mitotic index. Furthermore, a dose-dependent increase in apoptotic cells was consistently observed following this compound treatment nih.gov. These findings highlight its potential as an agent capable of disrupting cancer cell proliferation.

Table 1: Effects of this compound on HCT116 Colon Cancer Cells

| Effect on HCT116 Cells | Observation | Reference |

| Cell Growth Inhibition | Concentration-dependent inhibition | nih.gov |

| Cell Cycle Arrest | Accumulation of cells in G2/M phase | nih.gov |

| Mitotic Index | Increased | nih.gov |

| Apoptosis Induction | Dose-dependent increase in apoptotic cells | nih.gov |

This compound has been identified as a small molecule capable of modulating the transcriptional activity of TFIIH, a crucial general transcription factor involved in RNA polymerase II transcription and DNA repair nih.govcymitquimica.comresearchgate.netscienceopen.com. Specifically, this compound (referred to as Compound 12 in some studies) has been shown to interact with the trichothiodystrophy group A protein (TTD-A or p8), which is the smallest subunit of TFIIH nih.gov. By binding to the dimerization interface of p8, this compound can induce its destabilization, subsequently leading to a reduction in the intracellular concentration and transcriptional activity of TFIIH nih.gov. This modulation of a fundamental transcriptional machinery component suggests a novel mechanism through which this compound could exert its biological effects.

This compound demonstrates significant potential as an apoptosis stimulator, inducing programmed cell death in various cell types. Research involving thymocytes has shown that this compound can lead to their loss through cell cycle arrest and an elevation in apoptosis via a p53-dependent pathway nih.gov. This apoptotic induction involves the phosphorylation of p53 at Ser15, which is upregulated by the activation of ATR, Erk1/2, and p38 signaling pathways nih.gov. In addition to its effects on thymocytes, this compound has also been observed to induce a dose-dependent increase in apoptosis in human colon cancer cell line HCT116 nih.gov. Furthermore, its association with the formation of DNA adducts and apoptosis induced by benzene (B151609) metabolites further underscores its role in triggering cell death pathways dntb.gov.ua.

Computational and Theoretical Studies of Phenylhydroquinone

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools in computational chemistry, enabling the prediction and analysis of molecular structures, their dynamics, and interactions. For phenylhydroquinone (B131500), these techniques offer a detailed understanding of its conformational landscape and stability.

Optimized Molecular Structures and Minimum Energy Conformations

Computational methods are extensively employed to determine the optimized molecular structures and minimum energy conformations of chemical compounds. For this compound, these studies aim to identify the most stable geometric arrangements of its atoms. Research has shown that computational methods can provide optimized molecular structures with minimum energy, and the calculated wavenumbers from these optimizations are consistent with recorded spectroscopic data. researchgate.net

The optimization process often involves comparing computed geometries with experimental data, such as those obtained from single-crystal X-ray diffraction. For instance, the optimized geometry of related structures obtained through computational studies in the gas phase has been successfully compared with solid-phase experimental data. researchgate.net This comparison validates the accuracy of theoretical models in representing the molecule's spatial arrangement. The prediction of ground-state conformers, characterized by the lowest energy, is a significant objective in these studies, contributing to tasks like crystal structure prediction. openreview.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two primary ab initio quantum mechanical approaches used in computational chemistry for calculating electronic structures and properties. Both methods are fundamental in determining optimized geometries and electronic characteristics of molecules. researchgate.net

Computational studies on this compound and similar systems frequently utilize both DFT and HF methods. DFT, particularly with hybrid functionals like B3LYP, is widely applied for optimizing molecular structures. researchgate.netnih.gov It offers a balance between computational cost and accuracy, especially in accounting for electron correlation, which is often defined relative to the HF energy of a system. osti.gov HF theory, while a single-configuration method, also serves as a foundational approach for investigating many-electron systems. researchgate.netarxiv.org Comparisons between DFT and HF results are common, with DFT often providing better agreement with experimental data for certain properties due to its inclusion of electron correlation effects. osti.govbuffalo.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions. ebsco.com These simulations provide a dynamic picture of molecular systems, revealing how chemical changes occur and how molecules move and interact over time. ebsco.com

While specific detailed MD studies solely on this compound are less commonly highlighted in general searches, the compound has been mentioned in the context of dynamic simulations related to polymers, such as polyesters, where it might serve as a component. mit.edu MD simulations are broadly applied in understanding reaction dynamics, the function of biological molecules, and even in drug discovery, by capturing the behavior of biomolecules in atomic detail. ebsco.comnih.govrsc.org They can provide insights into conformational changes and binding interactions, which are crucial for understanding biological activity. nih.govrsc.org

Quantum Mechanical Descriptors and Electronic Properties

Quantum mechanical descriptors are derived from quantum mechanical calculations and provide quantitative information about the electronic structure and properties of molecules. These descriptors are essential for understanding a molecule's reactivity, stability, and interactions.

For this compound, quantum mechanical descriptors offer insights into its electronic and optical properties. Studies utilizing software packages like Gaussian can visualize changes in electron density and investigate frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a significant descriptor, indicating the molecule's stability and reactivity. For instance, an energy gap of 4.06 eV has been reported for a related structure, suggesting the molecule's stability and lower reactivity. researchgate.net

Other important quantum mechanical descriptors include the molecular electrostatic potential (MEP) maps and Mulliken atomic charges. MEP maps help identify reactive sites within a molecule, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net Charge transfer, a crucial quantum mechanical quantity, can also be predicted using DFT-calculated data and machine learning models, providing insights into optoelectronic properties. nih.gov These descriptors are vital for a comprehensive understanding of how this compound might interact in various chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological or toxicological properties. This allows for the prediction of a compound's activity without the need for extensive experimental testing, making it a valuable tool in chemical safety assessment and drug discovery. nih.govtoxnavigation.com

Predicting Biological Activity and Toxicity

QSAR models have found diverse applications in predicting various properties of compounds, including their biological activity and toxicity. nih.gov For phenols, a class of compounds to which this compound belongs, QSAR models have been extensively used to predict toxicity. nih.govresearchgate.net

Researchers employ various methodologies to develop robust QSAR models. These include:

Multiple Linear Regression (MLR): A statistical technique used to model the relationship between multiple independent variables (molecular descriptors) and a dependent variable (activity/toxicity). ut.ac.ir

Partial Least Squares (PLS): Another multivariate statistical method that builds a predictive model by projecting the observed variables to a new space. ut.ac.ir

Genetic Algorithm-Multiparameter Linear Regression (GA-MLR) and Genetic Algorithm-Artificial Neural Network (GA-ANN): These advanced methods combine optimization algorithms with regression or neural networks to generate QSAR models, often demonstrating superior predictive ability, especially for complex relationships. nih.gov

Studies have developed QSAR models to predict the toxicity of phenols to organisms like Tetrahymena pyriformis. nih.govresearchgate.netut.ac.ir These models incorporate various physico-chemical descriptors, such as logP and Molconn-Z variables, to capture the structural features relevant to toxicity. ut.ac.ir While some models may show good statistical fit, challenges remain, particularly with compounds that can be metabolized or oxidized to quinones, which may act as outliers. researchgate.net The evolution of QSAR models, from simple linear regressions to more sophisticated machine learning algorithms, continues to enhance their predictive capabilities for toxicological endpoints. toxnavigation.com

Structure-Activity Relationships (SAR) for Derivatives

Structure-Activity Relationship (SAR) studies involving this compound derivatives have been instrumental in understanding how modifications to its chemical structure influence its biological activities. A notable area of investigation has been the development of this compound derivatives as inhibitors of epidermal growth factor receptor (EGF-R) associated protein tyrosine kinase (PTK) activity, with potential applications as antitumor agents. [6 from previous search, 8 from previous search]

Researchers have synthesized various families of this compound derivatives and evaluated their ability to block PTK activity in vitro. Some of these compounds demonstrated efficient inhibition of EGF-stimulated DNA synthesis in ER 22 cells (CCL 39 hamster fibroblasts transfected with EGF-R), exhibiting inhibitory concentration 50 (IC₅₀) values in the range of 1-10 microM. [6 from previous search, 8 from previous search] For certain compounds within these series, IC₅₀ values for inhibiting EGF-dependent DNA synthesis were reported to be around 1 microM or less than 1 microM. [8 from previous search] A correlation was observed between the in vitro PTK activity inhibition and the inhibition of EGF-stimulated DNA synthesis, which allowed for the establishment of structure-activity relationships. [6 from previous search] However, it was noted that inhibitors showing in vitro specificity towards certain kinases did not always maintain this specificity in cellular tests, suggesting that these compounds might interact with other cellular targets involved in EGF-dependent pathways that lead to cell proliferation. [6 from previous search]

Another aspect of SAR studies related to this compound involves its cytotoxic effects. Investigations on biphenyl (B1667301) and its hydroxylated derivatives, including this compound, on isolated rat hepatocytes revealed that the addition of a hydroxyl group to the aromatic ring of biphenyl generally enhances cytotoxicity. This compound itself was found to be more toxic than certain other biphenol isomers, such as o,o'-biphenol or p,p'-biphenol. The cytotoxicity induced by this compound is dependent on the rate at which it forms reactive intermediates, notably phenylbenzoquinone. [11 from previous search]

Docking Studies and Receptor Interactions

Molecular docking is a computational methodology widely employed in drug design to predict the preferred orientation, conformation, and binding affinity of a small molecule (ligand) within the binding site of a larger macromolecule, typically a protein receptor. openaccessjournals.combiorxiv.orgijrap.net This technique helps elucidate the atomic-level interactions and binding mechanisms between ligands and their targets. openaccessjournals.combiorxiv.org